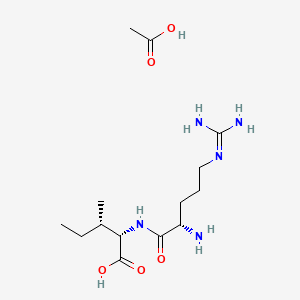

H-精-Ile-OH 乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“H-Arg-Ile-OH acetate” is a synthetic compound . It is also known as "H-ARG-ILE-OH ACETATE SALT" . The molecular weight of this compound is 287.36 and the molecular formula is C₁₂H₂₅N₅O₃ .

Synthesis Analysis

The synthesis of peptides like “H-Arg-Ile-OH acetate” often involves solid-phase peptide synthesis (SPPS) . In recent years, efforts have been made to identify more environmentally benign and less hazardous alternatives to N, N -dimethylformamide (DMF) in SPPS . Green binary solvent mixtures have been shown to be viable alternatives to DMF . The composition of these mixtures can influence Fmoc-removal, peptide coupling, and common side-reactions in SPPS .

Molecular Structure Analysis

The molecular structure of “H-Arg-Ile-OH acetate” is represented by the formula C₁₂H₂₅N₅O₃ . The molecular weight of this compound is 287.36 .

Chemical Reactions Analysis

The chemical reactions involving “H-Arg-Ile-OH acetate” are not explicitly mentioned in the search results. However, the hydrolysis of an ester in acidic solution has been studied for different temperatures .

Physical And Chemical Properties Analysis

“H-Arg-Ile-OH acetate” is a type of acetate-based ionic liquid (AcIL), which displays excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .

科学研究应用

氧化应激保护

一项针对蛋清卵白转铁蛋白衍生肽的研究(包括与 H-精-Ile-OH 乙酸盐类似的序列)证明了对 Caco-2 细胞中 H2O2 诱导的氧化应激具有保护作用。该肽显著抑制了 H2O2 诱导的细胞毒性和活性氧 (ROS) 的产生,减少了细胞凋亡,并通过阻断 ROS 激活的线粒体介导的细胞凋亡途径改善了细胞存活 (J. Yi, J. Zhao, & Jianping Wu, 2017)。

ACE 抑制活性

通过酶水解从蛋清蛋白中衍生的肽(可能包括与 H-精-Ile-OH 乙酸盐类似的序列)表现出显着的血管紧张素转换酶 (ACE) 抑制特性。此类肽已被确定为管理高血压和相关心血管疾病的潜在候选者,为合成 ACE 抑制剂提供了天然替代品 (M. Miguel, I. Recio, J. A. Gómez-Ruiz, M. Ramos, & R. López-Fandiño, 2004)。

心血管健康和 COVID-19

研究探索了住院使用 ACE 抑制剂和血管紧张素 II 受体阻滞剂与高血压住院 COVID-19 患者死亡率之间的关联,发现与非使用者相比,ACEI/ARB 使用与全因死亡率风险降低相关。这表明 ACE 抑制肽在患有 COVID-19 和合并高血压的患者中具有保护作用 (Peng Zhang et al., 2020)。

在预防心力衰竭中的潜力

已证明 ACE 抑制剂和血管紧张素受体阻滞剂 (ARB) 可以预防患有各种心血管疾病(包括心力衰竭、高血压和心脏复律后)的患者发生房颤 (AF)。这些发现强调了 ACE 抑制肽(如与 H-精-Ile-OH 乙酸盐相关的肽)在心血管健康和疾病预防策略中的重要性 (J. Healey et al., 2005)。

作用机制

The mechanism of action of “H-Arg-Ile-OH acetate” is not explicitly mentioned in the search results. However, it is known that many of the activities of supplemental L-arginine, which is a component of “H-Arg-Ile-OH acetate”, can be accounted for by its role as the precursor to nitric oxide or NO .

安全和危害

The safety data sheet for “H-Arg-Ile-OH acetate” was not found in the search results. However, it is generally recommended to handle such compounds with care and to follow appropriate safety measures .

未来方向

The future directions of “H-Arg-Ile-OH acetate” are not explicitly mentioned in the search results. However, the use of ionic liquids in the field of energy and petrochemicals is expected to drive continuous attention from researchers globally .

属性

IUPAC Name |

acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3.C2H4O2/c1-3-7(2)9(11(19)20)17-10(18)8(13)5-4-6-16-12(14)15;1-2(3)4/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16);1H3,(H,3,4)/t7-,8-,9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNJFXJYUGHUJF-YWUTZLAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

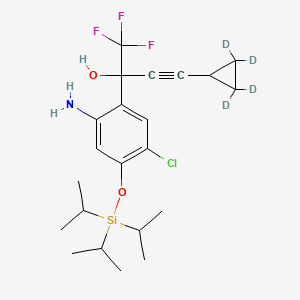

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)